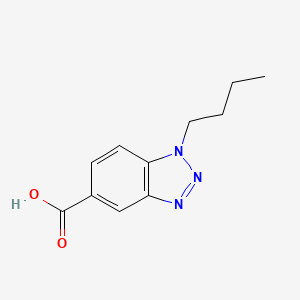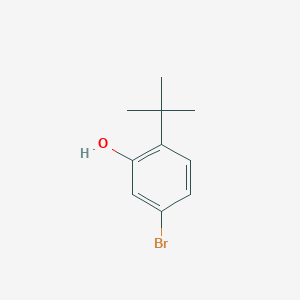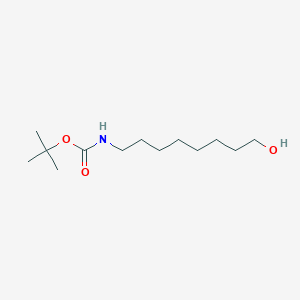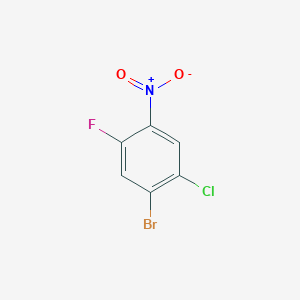
1-Bromo-2-chloro-5-fluoro-4-nitrobenzene
Descripción general
Descripción
The compound 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene is a halogenated nitrobenzene derivative, which is a class of compounds that have been extensively studied due to their various applications in medicinal chemistry, organic synthesis, and material science. The presence of multiple substituents such as bromo, chloro, fluoro, and nitro groups on the benzene ring can significantly alter the chemical and physical properties of the compound, making it a versatile intermediate for various chemical reactions and syntheses.
Synthesis Analysis
The synthesis of halogenated nitrobenzene derivatives often involves electrophilic aromatic substitution reactions, where halogens and nitro groups are introduced into the benzene ring. For instance, the synthesis of 1-bromo-2,4-dinitrobenzene, a related compound, was achieved from bromobenzene by nitration in water, yielding a high purity product . Although the specific synthesis of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene is not detailed in the provided papers, similar methodologies could be applied, adjusting the conditions to introduce the appropriate halogen and nitro substituents at the desired positions on the benzene ring.
Molecular Structure Analysis
The molecular structure of halogenated nitrobenzenes is characterized by the electron-withdrawing effects of the nitro group and the halogens, which can influence the reactivity of the compound. For example, the FT-IR and FT-Raman spectroscopic investigation of 1-bromo-3-fluorobenzene provided insights into the influence of bromine and fluorine atoms on the geometry and normal modes of vibrations of the benzene ring . These spectroscopic techniques, along with DFT calculations, are valuable tools for analyzing the molecular structure and predicting the properties of such compounds.
Chemical Reactions Analysis
Halogenated nitrobenzenes undergo various chemical reactions, including electrophilic substitutions, reductions, and coupling reactions. The electrochemical reductions of 1-(2-chloroethyl)-2-nitrobenzene and 1-(2-bromoethyl)-2-nitrobenzene at carbon cathodes have been studied, leading to products like 1-nitro-2-vinylbenzene and 1H-indole . The reactivity of the 1-bromo-4-nitrobenzene radical anion in an ionic liquid has also been demonstrated, showing a different reaction pathway compared to conventional solvents . These studies highlight the diverse reactivity of halogenated nitrobenzenes under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene can be inferred from studies on similar compounds. The presence of halogens and a nitro group can affect the compound's boiling point, melting point, solubility, and stability. The electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, have been studied using time-dependent DFT (TD-DFT) for 1-bromo-3-fluorobenzene, which can provide a basis for understanding the electronic structure of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene . Additionally, the metabolism of halogenated nitrobenzenes in biological systems, such as the rabbit, has been investigated, revealing processes like hydroxyldehalogenation .
Aplicaciones Científicas De Investigación
-
Synthesis of N-fused tricyclic indoles
-
Synthesis of dimethyamine
-
Synthesis of benzofuran
-
Synthesis of 6-bromo-1 H -benzo [ d ] [1,2,3]triazol-1-ol
-
Synthesis of 2- (4-bromo-2-nitrophenylamino)-5-methylthiophene-3-carbonitrile
-
Synthesis of 4- (4-bromo-2-nitrophenyl)piperazine-1-carboxylic acid tert -butylester
-
Synthesis of dibenzoxazepine analog
-
Synthesis of 6-bromo-1 H -benzo [ d ] [1,2,3]triazol-1-ol
-
Synthesis of 2- (4-bromo-2-nitrophenylamino)-5-methylthiophene-3-carbonitrile
-
Synthesis of 4- (4-bromo-2-nitrophenyl)piperazine-1-carboxylic acid tert -butylester
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It may also cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed, in contact with skin, or if inhaled .
Propiedades
IUPAC Name |
1-bromo-2-chloro-5-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPJMSNYGIUYII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439319 | |
| Record name | 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-chloro-5-fluoro-4-nitrobenzene | |
CAS RN |
1027833-17-5 | |
| Record name | 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2-chloro-5-fluoro-4-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

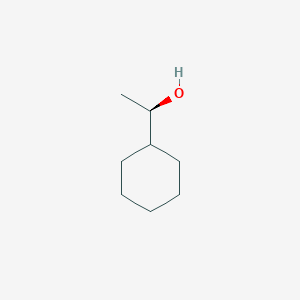
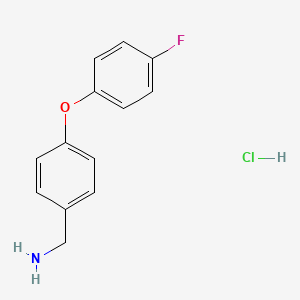
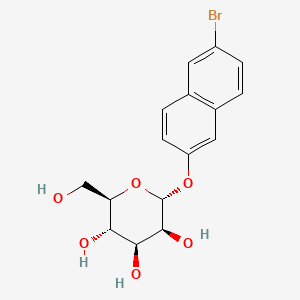
![Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]](/img/structure/B1279298.png)
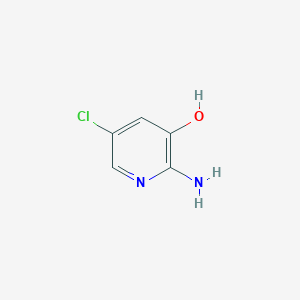
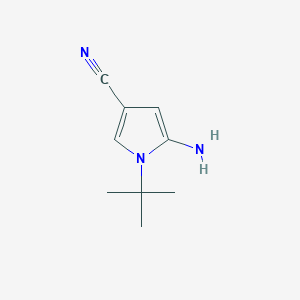
![2-[2-(2-Aminoethylamino)ethoxy]ethanol](/img/structure/B1279304.png)
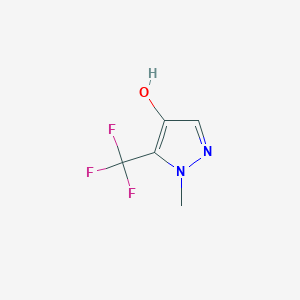
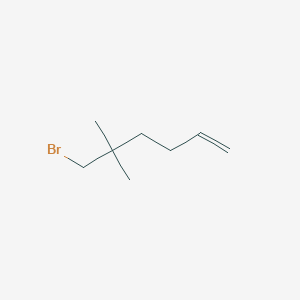
![8-Bromo-6-methylimidazo[1,2-A]pyrazine](/img/structure/B1279313.png)
